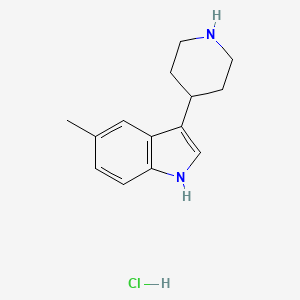

5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-Me-MPH, and it belongs to the family of phenethylamines. The compound is a stimulant that has similar properties to methylphenidate and is used in scientific research to study the effects of stimulants on the central nervous system.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride derivatives have been a focus in the field of organic chemistry, particularly in the synthesis of chiral compounds. Król et al. (2022) described the synthesis of new chiral 3-(piperidin-3-yl)-1H-indole derivatives from corresponding diastereomers. This intricate synthesis involved N-alkylation of derivatives of racemic 3-(piperidin-3-yl)-1H-indoles, followed by systematic studies including single crystal X-ray crystallography to determine the molecular structures and absolute configurations of the enantiomers. The study highlighted the significance of these compounds in stereochemical analysis and chiral synthesis, marking a notable contribution to stereochemistry and medicinal chemistry (Król et al., 2022).

Antimalarial Potential

The compound has been identified as a promising scaffold for the development of novel antimalarial chemotypes. Santos et al. (2015) synthesized a series of 3-piperidin-4-yl-1H-indoles with diverse building blocks, aiming to discover new antimalarial compounds. Their research discovered a compound with lead-like properties, showing activity against drug-resistant and sensitive strains of Plasmodium falciparum, the parasite responsible for malaria. This underlines the potential of 5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride derivatives in the field of antimalarial drug development (Santos et al., 2015).

Corrosion Inhibition

Research by Verma et al. (2016) explored the application of 3-amino alkylated indoles, closely related to 5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride, as corrosion inhibitors for mild steel in acidic solutions. The study highlighted the significance of the ring size of amino groups in the indoles, impacting their corrosion inhibition efficiency. Their findings contribute to the understanding of corrosion mechanisms and the development of more effective corrosion inhibitors, pertinent in industrial applications (Verma et al., 2016).

Propiedades

IUPAC Name |

5-methyl-3-piperidin-4-yl-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.ClH/c1-10-2-3-14-12(8-10)13(9-16-14)11-4-6-15-7-5-11;/h2-3,8-9,11,15-16H,4-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUNWPWLUAEIPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C3CCNCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655193 |

Source

|

| Record name | 5-Methyl-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride | |

CAS RN |

149669-44-3 |

Source

|

| Record name | 5-Methyl-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

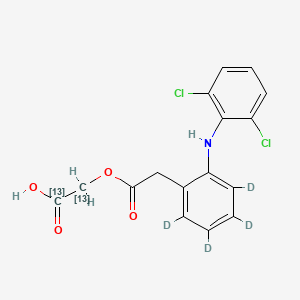

![1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone](/img/structure/B586761.png)

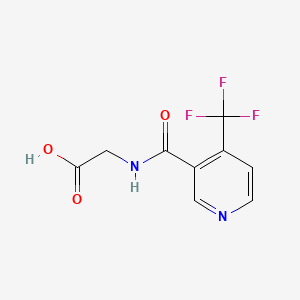

![2H-[1,3]Thiazolo[4,5-d][1,3]diazepine](/img/structure/B586767.png)